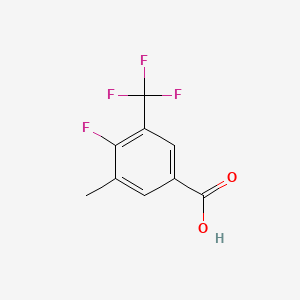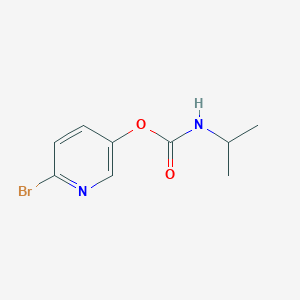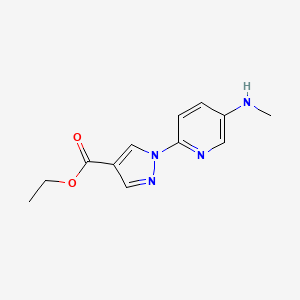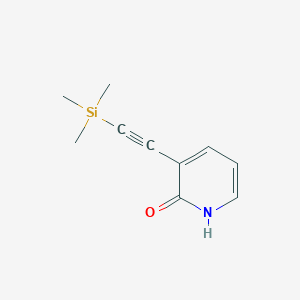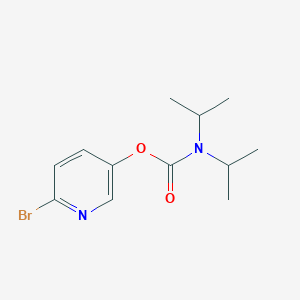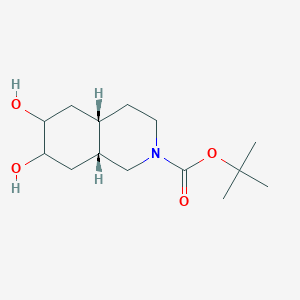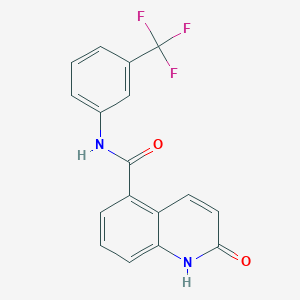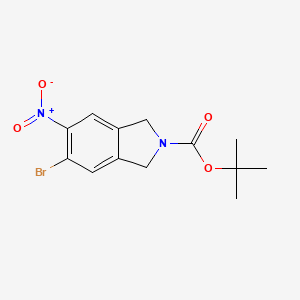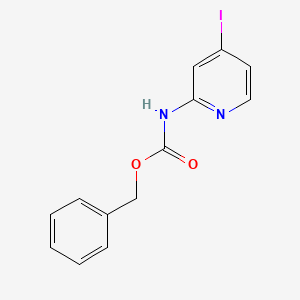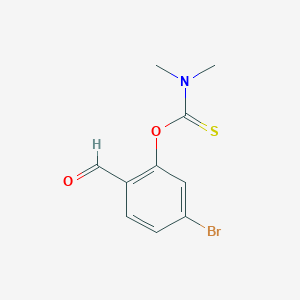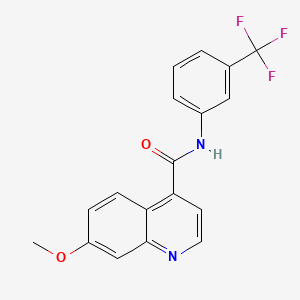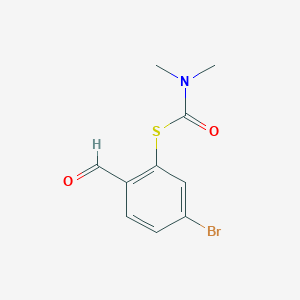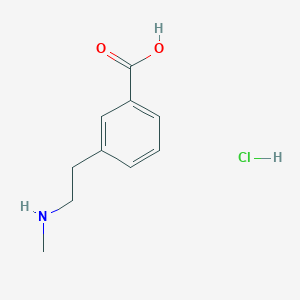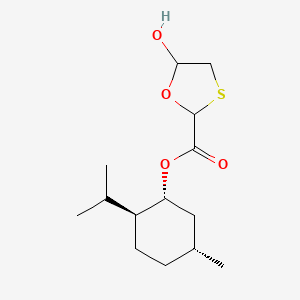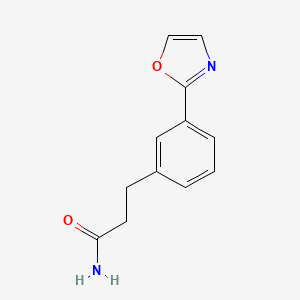
3-(3-(Oxazol-2-yl)phenyl)propanamide
Übersicht
Beschreibung
3-(3-(Oxazol-2-yl)phenyl)propanamide is a chemical compound with the molecular formula C12H12N2O2. It is a specialty chemical that can be used in various applications .
Molecular Structure Analysis
The molecular structure of 3-(3-(Oxazol-2-yl)phenyl)propanamide consists of a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . These atoms are sp2 hybridized and planar . The atoms also contain unhybridized p orbital which is perpendicular to the plane of σ bonds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Oxazole derivatives, including 3-(3-(Oxazol-2-yl)phenyl)propanamide , have been studied for their antimicrobial properties. They have shown potential against a range of bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus . The ability to inhibit the growth of these pathogens makes this compound a candidate for further research in developing new antimicrobial agents.
Anticancer Properties
The oxazole ring is a common feature in many anticancer agents. Research has indicated that oxazole derivatives can act as tyrosine kinase inhibitors, which are crucial in the treatment of various cancers . The specific compound 3-(3-(Oxazol-2-yl)phenyl)propanamide could be explored for its efficacy in inhibiting cancer cell growth and proliferation.
Anti-inflammatory Applications
Compounds with an oxazole moiety have been associated with anti-inflammatory effects. This is particularly important in the development of treatments for chronic inflammatory diseases . The compound could be investigated for its potential to reduce inflammation in various disease models.
Antidiabetic Effects
Oxazole derivatives have been reported to exhibit antidiabetic activity. They can be part of compounds that act as antidiabetic agents, such as aleglitazar . 3-(3-(Oxazol-2-yl)phenyl)propanamide may have applications in managing diabetes by influencing glucose metabolism or insulin sensitivity.
Antiobesity Potential
The structural similarity of 3-(3-(Oxazol-2-yl)phenyl)propanamide to other oxazole compounds that have shown antiobesity effects suggests that it could be used in weight management therapies . Its potential to modulate lipid metabolism or appetite could be an area of interest for researchers.
Antioxidant Capabilities
Oxazole derivatives are known to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases . The antioxidant capacity of 3-(3-(Oxazol-2-yl)phenyl)propanamide could be evaluated to determine its suitability as a therapeutic agent in oxidative stress conditions.
Neuroprotective Effects
Some oxazole compounds have shown neuroprotective effects, which could be valuable in treating neurodegenerative diseases . Research into 3-(3-(Oxazol-2-yl)phenyl)propanamide could focus on its potential to protect neuronal cells from damage or death.
Zukünftige Richtungen
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond; hence the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical and material sciences . This suggests that 3-(3-(Oxazol-2-yl)phenyl)propanamide and similar compounds may have potential for future research and development in these areas.
Eigenschaften
IUPAC Name |
3-[3-(1,3-oxazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-11(15)5-4-9-2-1-3-10(8-9)12-14-6-7-16-12/h1-3,6-8H,4-5H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGGONKIMNNGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CO2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Oxazol-2-yl)phenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



